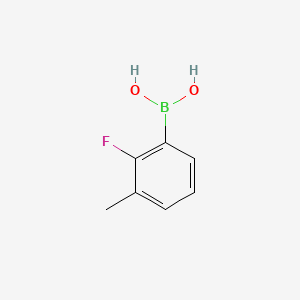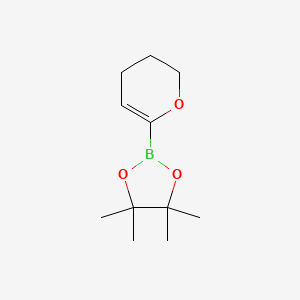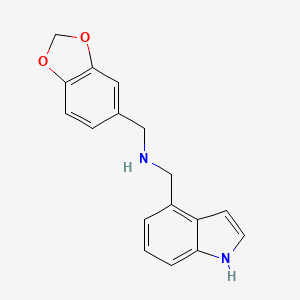
N-(1,3-Benzodioxol-5-ylmethyl)-N-(1H-indol-4-ylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, this would include the compound’s systematic name, other names it might be known by, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed look at how the compound is synthesized, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its geometry, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This would involve a discussion of the reactions the compound undergoes, including the reaction conditions, the products formed, and the mechanisms of the reactions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Catalysis and Synthesis
- N-(1,3-Benzodioxol-5-ylmethyl)-N-(1H-indol-4-ylmethyl)amine derivatives have been explored in the field of catalysis. Singh et al. (2017) synthesized indole core-containing Schiff bases, demonstrating their potential as efficient catalysts in Suzuki–Miyaura coupling and allylation of aldehydes (Singh, Saleem, Pal, & Singh, 2017).
Antibacterial Activity
- Aziz-ur-Rehman et al. (2015) studied derivatives of 1,3-Benzodioxol-5-amine, including N-(1,3-benzodioxol-5-yl)arylsulfonamide, for their antibacterial properties. These compounds exhibited moderate antibacterial activity, highlighting their potential in medicinal chemistry (Aziz-ur-Rehman, Siddiqa, Abbasi, Siddiqui, Khalid, Rasool, Ahmed, & Malik, 2015).
Antimycobacterial Properties
- Mahboobi, Grothus, and Meindl (1994) synthesized compounds including N-benzyl-(indol-3-ylmethyl)-amines and investigated their inhibitory effects on Mycobacterium tuberculosis. This study suggests the potential of these compounds in treating tuberculosis (Mahboobi, Grothus, & Meindl, 1994).
Fluorescence Applications
- Wei, Babich, Ouellette, and Zubieta (2006) developed complexes with ligands including 3-(1-methyl-1H-indol-3-yl)-2-[(pyridin-2-ylmethyl)amino]propionic acid, demonstrating applications in fluorescence. This highlights the potential of N-(1,3-Benzodioxol-5-ylmethyl)-N-(1H-indol-4-ylmethyl)amine derivatives in imaging and sensing technologies (Wei, Babich, Ouellette, & Zubieta, 2006).
Pharmaceutical Research
- Bautista-Aguilera et al. (2014) synthesized and evaluated indole derivatives as dual inhibitors of cholinesterase and monoamine oxidase. This research indicates the potential of N-(1,3-Benzodioxol-5-ylmethyl)-N-(1H-indol-4-ylmethyl)amine in developing treatments for neurodegenerative diseases (Bautista-Aguilera, Samadi, Chioua, Nikolić, Filipic, Agbaba, Soriano, de Andrés, Rodríguez-Franco, Alcaro, Ramsay, Ortuso, Yáñez, & Marco-Contelles, 2014).
Insecticidal Activity
- Sawada et al. (2003) explored the insecticidal activity of N-tert-butyl-N'-benzoylbenzohydrazide analogs with benzodioxole and benzodioxane substituents. These compounds showed significant insecticidal activity, suggesting applications in pest management (Sawada, Yanai, Nakagawa, Tsukamoto, Yokoi, Yanagi, Toya, Sugizaki, Kato, Shirakura, Watanabe, Yajima, Kodama, & Masui, 2003).
Safety And Hazards
This would involve a discussion of any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas where further study is needed.
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-(1H-indol-4-ylmethyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-2-13(14-6-7-19-15(14)3-1)10-18-9-12-4-5-16-17(8-12)21-11-20-16/h1-8,18-19H,9-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLFCHOLSNKEEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNCC3=C4C=CNC4=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801208546 |
Source


|
| Record name | N-(1,3-Benzodioxol-5-ylmethyl)-1H-indole-4-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801208546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-Benzodioxol-5-ylmethyl)-N-(1H-indol-4-ylmethyl)amine | |
CAS RN |
944897-10-3 |
Source


|
| Record name | N-(1,3-Benzodioxol-5-ylmethyl)-1H-indole-4-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944897-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(1,3-Benzodioxol-5-ylmethyl)-1H-indole-4-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801208546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

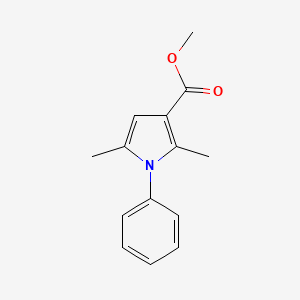
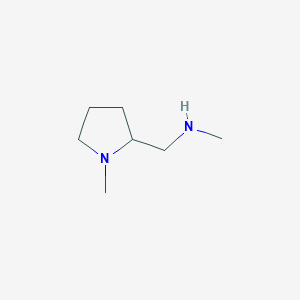
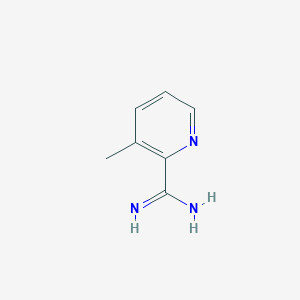
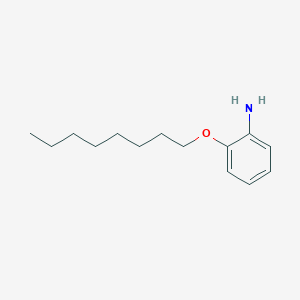
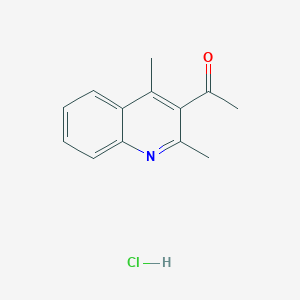
![4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B1317729.png)


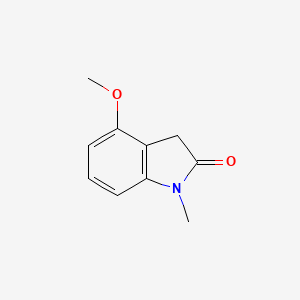
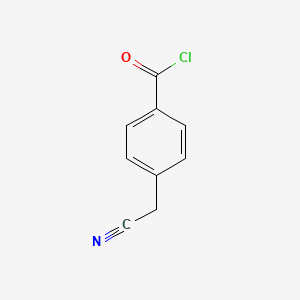
![Ethyl 8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1317753.png)

